molecular formula C17H20ClN3O2 B2944379 5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415539-05-6

5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2944379
CAS No.: 2415539-05-6
M. Wt: 333.82
InChI Key: GAHFKDJQYUZPME-UHFFFAOYSA-N
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Description

5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. This specific compound features a chloro group at the 5-position and a piperidinyl-oxy group at the 2-position, which is further substituted with a methoxyphenylmethyl group. These structural features make it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 5-chloropyrimidine with 1-[(3-methoxyphenyl)methyl]piperidin-4-ol under specific conditions to introduce the piperidinyl-oxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated pyrimidine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated pyrimidine.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The chloro and piperidinyl-oxy groups play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenylmethyl group may enhance the compound’s affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with a chloro and fluorine substitution.

    5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A compound with a similar piperidinyl group but different core structure.

    4-Methoxyphenylboronic acid: Contains a methoxyphenyl group similar to the target compound.

Uniqueness

5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-22-16-4-2-3-13(9-16)12-21-7-5-15(6-8-21)23-17-19-10-14(18)11-20-17/h2-4,9-11,15H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFKDJQYUZPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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